molecular formula C22H38BNO3Si B13063000 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine

Cat. No.: B13063000
M. Wt: 403.4 g/mol
InChI Key: SXDDNIBVLRAEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a complex organic compound that features a combination of functional groups, including a tert-butyldimethylsilyl (TBS) ether and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the TBS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.

    Attachment of the Boronate Ester: The boronate ester group is introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

    Reduction: Reduction reactions can target the azetidine ring or other functional groups, depending on the reagents used.

    Substitution: The TBS group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced azetidine derivatives.

    Substitution: Deprotected hydroxyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

The compound’s boronate ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active agents.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine depends on its specific application. In enzyme inhibition, for example, the boronate ester group can form reversible covalent bonds with active site residues, thereby blocking enzyme activity. The TBS group can protect sensitive hydroxyl groups during chemical reactions, allowing for selective functionalization.

Comparison with Similar Compounds

Similar Compounds

    3-((tert-Butyldimethylsilyl)oxy)-1-(4-bromobenzyl)azetidine: Similar structure but with a bromine atom instead of the boronate ester.

    3-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)azetidine: Similar structure but with a methyl group instead of the boronate ester.

Uniqueness

The presence of both the TBS group and the boronate ester in 3-((tert-Butyldimethylsilyl)oxy)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine makes it uniquely versatile for a wide range of chemical reactions and applications. The TBS group provides protection for hydroxyl groups, while the boronate ester allows for further functionalization through Suzuki-Miyaura coupling and other reactions.

This compound’s unique combination of functional groups and reactivity makes it a valuable tool in both academic research and industrial applications.

Properties

Molecular Formula

C22H38BNO3Si

Molecular Weight

403.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidin-3-yl]oxysilane

InChI

InChI=1S/C22H38BNO3Si/c1-20(2,3)28(8,9)25-19-15-24(16-19)14-17-10-12-18(13-11-17)23-26-21(4,5)22(6,7)27-23/h10-13,19H,14-16H2,1-9H3

InChI Key

SXDDNIBVLRAEAK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.